
9,10-Dihydrophenanthrene
Overview
Description
9,10-Dihydrophenanthrene is an organic compound with the chemical formula C₁₄H₁₂. It is a derivative of phenanthrene, where the central ring is partially saturated, resulting in a dihydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Dihydrophenanthrene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of phenanthrene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction to eliminate formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of a palladium catalyst and hydrogen gas in a controlled environment to ensure high yield and purity of the product .
Types of Reactions:
Reduction: The compound can be reduced using lithium aluminium hydride to yield various reduced forms.
Substitution: It undergoes substitution reactions, such as bromination, in the presence of catalysts like ferric chloride.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminium hydride.
Substitution: Ferric chloride, bromine.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: Various reduced phenanthrene derivatives.
Substitution: Brominated this compound derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity Against SARS-CoV-2
Recent studies have highlighted the efficacy of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CL pro), a crucial enzyme for viral replication. These compounds exhibit remarkable inhibitory activity, with some derivatives showing IC50 values as low as 1.55 μM and 1.81 μM for the most potent variants (C1 and C2) . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the dihydrophenanthrene scaffold can enhance their inhibitory potency. For instance, larger substituents at the R1 position significantly improve activity, demonstrating a clear correlation between molecular structure and bioactivity .
Table 1: Inhibitory Activity of Selected this compound Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
C1 | 1.55 ± 0.21 | Mixed-inhibition of 3CL pro |
C2 | 1.81 ± 0.17 | Mixed-inhibition of 3CL pro |
A5 | 6.44 ± 0.03 | Non-covalent interaction |
1.2 Drug Design and Development
The insights gained from SAR studies have facilitated the rational design of novel antiviral agents based on the this compound framework. Utilizing computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers have identified lead compounds with favorable pharmacokinetic properties . These findings are pivotal for developing new therapeutics aimed at combating COVID-19 and potentially other viral infections.
Material Science Applications
2.1 Photophysical Properties
This compound has been investigated for its unique photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to form stable radical ions under certain conditions has implications for the development of organic light-emitting diodes (OLEDs) and solar cells . The electron spin resonance (ESR) studies have provided insights into its radical behavior, which is crucial for understanding its reactivity and stability in electronic applications .
Natural Product Chemistry
3.1 Isolation from Medicinal Plants
Dihydrophenanthrenes have been isolated from various medicinal plants, particularly within the Orchidaceae family. These compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant effects . The extraction and characterization of these natural derivatives contribute to the understanding of their potential therapeutic roles in traditional medicine.
Mechanism of Action
The mechanism of action of 9,10-Dihydrophenanthrene and its derivatives varies depending on the application. For instance, as an inhibitor of the SARS-CoV-2 3CLpro enzyme, it binds to the active site of the enzyme, preventing it from processing viral polyproteins necessary for viral replication . In other applications, such as antimicrobial activity, it disrupts cellular processes in bacteria, leading to cell death .
Comparison with Similar Compounds
Phenanthrene: The parent compound of 9,10-Dihydrophenanthrene, which lacks the dihydro structure.
9,10-Dihydro-9,10-dihydroxyphenanthrene: A derivative with hydroxyl groups added to the dihydro structure.
Bibenzyls: Compounds with a similar aromatic structure but different functional groups.
Uniqueness: this compound is unique due to its partially saturated central ring, which imparts different chemical reactivity compared to fully aromatic phenanthrene. This structural feature allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
9,10-Dihydrophenanthrene is a polycyclic aromatic hydrocarbon that has garnered attention due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, particularly in the context of viral infections, antimicrobial properties, and other pharmacological activities.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural modifications. Research has shown that specific substitutions at various positions on the phenanthrene scaffold can significantly enhance or diminish its biological effects.
Key Findings:
- SARS-CoV-2 Inhibition : A study identified derivatives of this compound as potent inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Among these, compounds C1 and C2 exhibited IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively, indicating strong inhibitory activity .
- Antimicrobial Activity : Various derivatives have demonstrated broad-spectrum antimicrobial properties. For instance, studies have reported that certain 3-amino-1-substituted derivatives possess significant antimicrobial activity against various pathogens .
Table: Summary of Biological Activities of this compound Derivatives
The mechanisms by which this compound and its derivatives exert their biological effects vary depending on the target:
- Inhibition of Viral Proteases : The inhibition of the SARS-CoV-2 protease involves binding at the dimer interface and substrate-binding pocket, as revealed by molecular docking studies .
- Antimicrobial Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
Study on SARS-CoV-2 Inhibition
In a detailed investigation into the inhibitory effects of this compound derivatives on SARS-CoV-2, researchers utilized fluorescence resonance energy transfer (FRET) assays to determine the potency of these compounds against the viral protease. The results indicated that modifications leading to bulkier substituents at specific positions enhanced inhibitory activity significantly.
Antimicrobial Evaluation
A series of synthesized this compound derivatives were evaluated for their antimicrobial properties using standard microbiological assays. The study found that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 9,10-dihydrophenanthrene, and how do reaction conditions influence product stability?
this compound is synthesized via dehydrogenation of polycyclic precursors. For example, thermal pyrolysis of 2-methyldiphenylmethane in toluene at 570–600°C yields this compound through phenyl radical-mediated pathways . Key factors:
- Temperature : Higher temperatures (e.g., 600°C) favor dehydrogenation to phenanthrene but reduce dihydrophenanthrene yields.
- Solvent : Supercritical toluene promotes radical recombination, while n-decane limits dihydrophenanthrene formation due to competing alkyl radical reactions .
- Stability : The compound’s stability is linked to steric hindrance; bulky substituents (e.g., hydroxyl groups) reduce reactivity .
Q. How should this compound derivatives be stored and solubilized for in vitro assays?
-
Storage : Store as a powder at -20°C (stable for 3 years) or in solvent at -80°C (6 months). Avoid repeated freeze-thaw cycles .
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Solubility :
Solvent Solubility (mg/mL) Notes DMSO ~10–20 Preferred for in vitro assays Ethanol ~5–10 Requires sonication PEG300:H₂O ≤2 For oral administration
Q. What spectroscopic methods are used to characterize this compound derivatives?
- NMR : Distinguishes aromatic vs. aliphatic protons (e.g., 9,10-dihydro protons appear as singlets at δ 2.5–3.0 ppm) .
- MS : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H]⁺ at m/z 181.1 for C₁₄H₁₂) .
- X-ray crystallography : Resolves stereochemistry in substituted derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives as kinase inhibitors?
Molecular docking studies (e.g., AutoDock Vina) predict binding to ATP pockets. For CK2 inhibition:
- Key interactions : Hydrogen bonds with Lys68 and Asp175 in CK2’s catalytic site .
- Derivative optimization : Substituents at C-2 and C-4 enhance affinity (e.g., hydroxyl groups improve solubility but reduce membrane permeability) .
- Validation : MTT assays on MCF-7 cells show moderate cytotoxicity (IC₅₀ ~50–100 µM) .
Q. What mechanisms explain contradictory biological activities of 9,10-dihydrophenanthrenes in different studies?
- Antineuroinflammatory activity : Derivatives with hydroxyl groups (e.g., compound 33, IC₅₀ = 1.0 µM) inhibit nitric oxide in BV-2 microglia via NF-κB suppression .
- Lack of G-quadruplex binding : Unsubstituted this compound lacks planar aromaticity required for stacking interactions, unlike phenanthrenes .
- Structural dependency : Activity hinges on substituent position and redox potential (e.g., glucosides enhance bioavailability but reduce direct binding ).
Q. How does electrochemical polymerization of this compound enable conductive polymer synthesis?
In BF₃·Et₂O/H₂SO₄ electrolyte:
-
Mechanism : Anodic oxidation generates radical cations that polymerize via C-9/C-10 coupling .
-
Film properties :
Parameter Value Conductivity 10⁻³–10⁻² S/cm Thickness 200–500 nm (cyclic voltammetry) Stability >6 months in inert atmosphere
Q. What are the pyrolysis pathways of lignin model compounds to this compound?
From dimeric lignin (α-O-4 linkage):
Radical generation : Cleavage of C-O bonds produces benzyl and phenoxy radicals.
Recombination : Benzyl radicals form diphenylmethane, which cyclizes to this compound .
Dehydrogenation : At 600°C, dihydrophenanthrene converts to phenanthrene (yield <1% due to competing side reactions) .
Q. Methodological Considerations
Q. How to resolve enantiomers of chiral this compound derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) .
- ECD spectroscopy : Compare experimental and calculated spectra to assign absolute configurations (e.g., R- vs. S-enantiomers) .
Q. What precautions are required for handling this compound in transport and storage?
- Transport : Classified as UN3077 (environmentally hazardous solid). Use sealed containers with absorbent material .
- Safety : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves) .
Q. Data Contradiction Analysis
Q. Why do some studies report antifungal activity for 9,10-dihydrophenanthrenes, while others find no direct bioactivity?
Properties
IUPAC Name |
9,10-dihydrophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPBFNVKTVJZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228264 | |
Record name | 9,10-Dihydrophenanthrene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |
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Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS] | |
Record name | 9,10-Dihydrophenanthrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11326 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000443 [mmHg] | |
Record name | 9,10-Dihydrophenanthrene | |
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Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
776-35-2 | |
Record name | 9,10-Dihydrophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-35-2 | |
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Record name | 9,10-Dihydrophenanthrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776352 | |
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Record name | 9,10-DIHYDROPHENANTHRENE | |
Source | DTP/NCI | |
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Record name | 9,10-Dihydrophenanthrene | |
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Record name | 9,10-dihydrophenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.162 | |
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Record name | 9,10-DIHYDROPHENANTHRENE | |
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